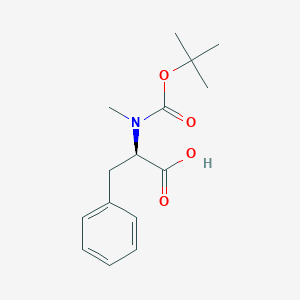
Boc-N-Me-D-フェニルアラニン
説明
Boc-N-Me-D-Phe-OH, also known as Boc-N-Me-D-Phe-OH, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279,34 g/mole. The purity is usually 95%.
BenchChem offers high-quality Boc-N-Me-D-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-D-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド合成
Boc-N-Me-D-フェニルアラニンは、Boc固相ペプチド合成(SPPS)においてフェニルアラニンアミノ酸残基を導入するための標準的な構成要素として一般的に使用されます . それはまた、環境に優しい水中ペプチド合成戦略でも利用されています .
抗菌ペプチド
この化合物は、強力な抗菌剤の新しいクラスとして研究されている、ベンゾイソキサゾールに結合したエラスチン系ペプチドの合成に使用されてきました .
ナノメディシン
Boc-N-Me-D-フェニルアラニンを含むフェニルアラニン-フェニルアラニンモチーフは、ナノメディシンにおいて重要です。 それは、薬物送達、バイオマテリアル、新しい治療パラダイムにおける応用を持つナノ構造とハイドロゲルへの短いペプチドの自己集合に使用されます .
バイオマテリアル開発
自己集合構造を形成する能力により、Boc-N-Me-D-フェニルアラニンは、組織工学や再生医療など、さまざまな医療用途に使用できるバイオマテリアルを開発する上で不可欠です .
薬物送達システム
Boc-N-Me-D-フェニルアラニンを含むペプチドの自己集合特性により、身体内の標的部位に治療薬を効果的に輸送および放出できる薬物送達システムを作成するのに適しています .
治療パラダイム
フェニルアラニン-フェニルアラニンモチーフの研究は、新しい治療パラダイムを開拓してきました。 Boc-N-Me-D-フェニルアラニンなどの化合物によって形成されるナノ構造は、革新的な治療アプローチにおける潜在的な用途について研究されています .
生物活性
Boc-N-Me-D-Phe-OH, or N-Boc-N-methyl-D-phenylalanine, is a derivative of phenylalanine that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Boc-N-Me-D-Phe-OH has the following chemical structure and properties:
- Molecular Formula : C15H21NO4
- Molecular Weight : 277.34 g/mol
- CAS Number : 7015127
- Chemical Classification : Amino acid derivative
The compound features a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom of the amino group, which is commonly used in peptide synthesis to prevent undesired reactions.
Synthesis
The synthesis of Boc-N-Me-D-Phe-OH typically involves several steps:
- Protection of the Amino Group : The amino group of D-phenylalanine is protected using the Boc group.
- Methylation : The nitrogen atom is then methylated to yield N-methyl-D-phenylalanine.
- Purification : The product is purified using techniques such as chromatography.
This synthetic route allows for the incorporation of Boc-N-Me-D-Phe-OH into larger peptide sequences, enhancing their stability and bioactivity.
Antibacterial Properties
Boc-N-Me-D-Phe-OH has been studied for its antibacterial properties, particularly in the context of antibiotic development. Research indicates that modifications to the N-terminal region of peptides can significantly affect their antibacterial efficacy. For instance, teixobactin analogues incorporating Boc-N-Me-D-Phe-OH have shown varied minimum inhibitory concentrations (MICs) against Gram-positive bacteria, suggesting that this compound can enhance the activity of peptide antibiotics by influencing their binding affinities to bacterial membranes .
Anticancer Activity
In cancer research, Boc-N-Me-D-Phe-OH has been evaluated for its potential anticancer effects. Studies have demonstrated that the incorporation of D-amino acids in peptide sequences can influence their biological activity and stability against proteolytic degradation. For example, certain peptides containing Boc-N-Me-D-Phe-OH exhibited enhanced cytotoxicity against cancer cell lines compared to their L-amino acid counterparts .
Structure-Activity Relationship (SAR)
The biological activity of Boc-N-Me-D-Phe-OH is closely linked to its structural characteristics. Key findings from SAR studies include:
- N-Methyl Group Influence : The presence of the N-methyl group plays a critical role in enhancing lipophilicity and cellular uptake, which are essential for effective drug delivery .
- Aromatic Interactions : The aromatic nature of phenylalanine derivatives allows for π-π stacking interactions, which can stabilize peptide structures and enhance binding to biological targets .
Case Study 1: Peptide Antibiotics
In a study examining teixobactin derivatives, it was found that replacing the N-terminal phenylalanine with Boc-N-Me-D-Phe-OH resulted in a significant alteration in antibacterial activity. The modified peptides demonstrated improved efficacy against resistant bacterial strains due to enhanced membrane interaction capabilities .
Case Study 2: Cancer Therapeutics
Another study focused on the use of Boc-N-Me-D-Phe-OH in designing novel anticancer peptides. These peptides showed increased potency against various cancer cell lines, attributed to their ability to evade enzymatic degradation and maintain structural integrity within biological systems .
特性
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJINVEYVTDNH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















